![molecular formula C15H18N2OS B6633291 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide, also known as EMA401, is a small molecule drug that is currently being developed for the treatment of chronic pain. This drug has shown promising results in preclinical studies and has the potential to become a new treatment option for patients suffering from chronic pain.
Mecanismo De Acción
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is expressed in the peripheral nervous system. By blocking this receptor, 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide is able to reduce pain signaling and provide pain relief.
Biochemical and Physiological Effects:
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. These include reducing the expression of pro-inflammatory cytokines, decreasing the activity of nociceptive neurons, and reducing the release of neurotransmitters involved in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. Additionally, this drug has shown good safety and tolerability in preclinical studies. However, one limitation of 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide. These include evaluating the safety and efficacy of this drug in clinical trials, exploring its potential use in other types of chronic pain, and investigating the mechanisms underlying its pain-relieving effects. Additionally, there is potential for the development of new drugs targeting the AT2R for the treatment of chronic pain.
Métodos De Síntesis
The synthesis of 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide involves several steps, including the reaction of 2-bromoacetophenone with thiophene-2-carbaldehyde to form 2-(2-thienyl)-1-phenylethanone. This intermediate is then treated with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the final product through a series of reactions involving amide formation and reduction.
Aplicaciones Científicas De Investigación
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, 2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide has been shown to reduce pain behavior and improve quality of life in animals. These results have led to the initiation of clinical trials in humans to evaluate the safety and efficacy of this drug.
Propiedades
IUPAC Name |
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-13-6-7-14(19-13)10-17-15(18)9-11-4-3-5-12(16)8-11/h3-8H,2,9-10,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRFFKJMDQDHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CNC(=O)CC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.